(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds related to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, exploring their antimicrobial properties. These compounds showed significant activity, comparable to standard drugs like ciprofloxacin and fluconazole, especially those containing methoxy groups, which demonstrated higher antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Catecholase Activity : Mouadili et al. (2013) reported on the catecholase activities of in situ copper (II) complexes with pyrazole and pyridine-based ligands, including derivatives of this compound. The study highlights the influence of different factors like the carbonic chain bound to the pyrazole ring and solvent nature on the reaction rate (Mouadili, Attayibat, Kadiri, Radi, & Touzani, 2013).
Synthesis of Pyrazole Derivatives : Hote and Lokhande (2014) focused on the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives using a compound structurally related to this compound. The synthesized compounds' structures were confirmed by various spectroscopic methods, highlighting the potential of these derivatives in chemical synthesis (Hote & Lokhande, 2014).
Photochemical Properties : Lin, Rivett, and Wilshire (1977) synthesized several pyrazoline compounds containing a heteroaromatic substituent, including analogs of this compound. These compounds showed enhanced absorption at longer wavelengths, greater fluorescence, and similar light stability compared to their unsubstituted analogues, suggesting potential applications in photochemical studies (Lin, Rivett, & Wilshire, 1977).
Green Chemistry : Ribeiro, Martins, and Pombeiro (2017) demonstrated an eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst containing pyrazol-1-yl, a related compound to this compound. This study underscores the potential of such compounds in sustainable chemistry applications (Ribeiro, Martins, & Pombeiro, 2017).
Eco-friendly Synthesis of α-Amino Esters : Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for pyrazolyl α-amino esters derivatives, utilizing primary pyrazole alcohols like this compound. This research aligns with the increasing demand for environmentally sustainable synthesis methods (Mabrouk et al., 2020).
Safety and Hazards
“(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Hazardous Products Regulations (SOR/2015-17) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQKYSGJAQKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428282 | |
Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18712-39-5 | |
Record name | (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trimethyl-1H-pyrazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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